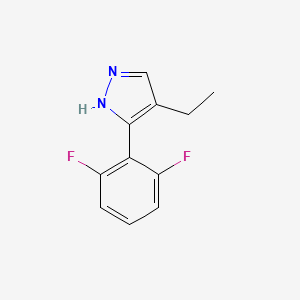

5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2/c1-2-7-6-14-15-11(7)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPDJTLGHWSVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole and Its Derivatives

Retrosynthetic Strategies for the 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole Core

A retrosynthetic analysis of this compound reveals several potential disconnection approaches, primarily centered around the formation of the pyrazole (B372694) ring. The most common and direct strategy involves the disconnection of the two N-C bonds, leading back to a hydrazine precursor and a 1,3-dicarbonyl compound or its synthetic equivalent.

Specifically, the target molecule can be retrosynthetically disconnected into hydrazine (or a substituted hydrazine) and a β-diketone, namely 2-ethyl-1-(2,6-difluorophenyl)-1,3-butanedione. This β-diketone is a key intermediate, and its synthesis is a critical step in this synthetic route. Further disconnection of this diketone can lead to simpler starting materials such as a 2,6-difluorophenyl ketone and an ethyl ester.

An alternative retrosynthetic approach involves a [3+2] cycloaddition, where the pyrazole ring is formed from a three-atom component and a two-atom component. For instance, a diazo compound and a substituted alkyne could serve as precursors. Another strategy involves the disconnection leading to precursors for a multi-component reaction, which would allow for the assembly of the pyrazole core in a single step from three or more starting materials.

Comprehensive Analysis of Cycloaddition Reactions for 1H-Pyrazole Ring Formation

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, and the formation of the 1H-pyrazole core is no exception. These methods offer a high degree of control over the substitution pattern of the resulting pyrazole.

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a well-established method for pyrazole synthesis. This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne or an alkene.

For the synthesis of this compound, a potential [3+2] cycloaddition strategy would involve the reaction of a diazoalkane with a substituted alkyne. For example, the reaction of diazomethane with 1-(2,6-difluorophenyl)-1-butyne could, in principle, yield the desired pyrazole. However, controlling the regioselectivity of such cycloadditions can be challenging and often leads to a mixture of isomers.

Another relevant [3+2] cycloaddition involves the use of sydnones, which are mesoionic aromatic compounds, reacting with alkynes. This method can provide a regioselective route to 1,4-disubstituted pyrazoles.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a one-pot process. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. clockss.orgnih.gov

A plausible MCR approach for the target molecule could involve the condensation of a β-ketoester, an aldehyde, and hydrazine. nih.gov For instance, the reaction of ethyl 2-ethyl-3-oxobutanoate, 2,6-difluorobenzaldehyde, and hydrazine could potentially lead to the desired pyrazole scaffold. The regioselectivity of such reactions is often influenced by the nature of the substituents and the reaction conditions. One-pot syntheses of 1,4,5-trisubstituted pyrazoles have been achieved through the reaction of enaminones, which can be generated in situ, with hydrazines. researchgate.net

Introduction and Functionalization of the 2,6-Difluorophenyl Moiety

The introduction of the 2,6-difluorophenyl group can be achieved at different stages of the synthesis. One approach is to start with a precursor that already contains this moiety, such as 2,6-difluoroacetophenone, and build the pyrazole ring around it.

Alternatively, the 2,6-difluorophenyl group can be introduced onto a pre-formed pyrazole ring via a cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. This would involve the reaction of a halogenated pyrazole, such as 5-bromo-4-ethyl-1H-pyrazole, with 2,6-difluorophenylboronic acid in the presence of a palladium catalyst and a base. The efficiency of this coupling can be influenced by the steric hindrance of the 2,6-disubstituted boronic acid.

Regioselective and Stereoselective Synthetic Pathways to this compound

The reaction of unsymmetrical β-diketones with substituted hydrazines is a common method for pyrazole synthesis, but it often yields a mixture of regioisomers. The regiochemical outcome is dependent on which carbonyl group of the diketone undergoes initial condensation with which nitrogen atom of the hydrazine.

For the synthesis of this compound, the key is to control the reaction of 2-ethyl-1-(2,6-difluorophenyl)-1,3-butanedione with hydrazine. The reaction of β-enamino diketones with phenylhydrazine has been shown to be regiocontrolled by the choice of solvent, with protic solvents favoring one regioisomer and aprotic solvents favoring the other. mdpi.com The reaction between a monosubstituted hydrazine and a nonsymmetrical β-diketone can lead to a mixture of pyrazole isomers, and the mechanism is complex. researchgate.net The regioselectivity can be influenced by steric and electronic factors of the substituents on both the diketone and the hydrazine.

In the context of the target molecule, which is achiral, stereoselectivity is not a primary concern for the pyrazole core itself. However, if chiral centers were present in substituents, their stereochemical integrity would need to be considered during the synthesis.

Exploration of Post-Synthetic Modifications and Derivatization of this compound

Once the this compound core is synthesized, it can undergo various post-synthetic modifications to generate a library of derivatives. The pyrazole ring is amenable to a range of functionalization reactions.

One common modification is N-alkylation or N-arylation at the N1 position of the pyrazole ring. This can be achieved by reacting the pyrazole with an appropriate alkyl or aryl halide in the presence of a base. N-alkylation of asymmetrically substituted 1H-pyrazoles can result in a mixture of regioisomers, requiring careful optimization of reaction conditions for regioselective outcomes. nih.gov

Another avenue for derivatization is through C-H functionalization of the pyrazole ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the pyrazole core, avoiding the need for pre-functionalized substrates. For instance, direct arylation, alkenylation, or alkynylation at the C3 position could be explored. The presence of an electron-withdrawing group at the C4 position can facilitate Pd-catalyzed C-H allylation and benzylation at the C5 position. semanticscholar.org Furthermore, the C4 position of the pyrazole ring can be functionalized, for example, through thiocyanation or selenocyanation. google.com

Below is a table summarizing various synthetic reactions for pyrazole derivatives:

| Reaction Type | Reactants | Product | Reference |

| Cyclocondensation | β-enamino diketones and phenylhydrazine | 4,5-disubstituted N-phenylpyrazoles | mdpi.com |

| Multi-component | Vinyl azide, aldehyde, and tosylhydrazine | 3,4,5-trisubstituted 1H-pyrazoles | nih.gov |

| Cross-Coupling | 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylates and boronic acids | 3,4-Diaryl-1H-pyrazole-5-carboxylates | nih.gov |

| C-H Functionalization | Pyrazoles and NH4SCN/KSeCN with PhICl2 | 4-Thio/seleno-cyanated pyrazoles | google.com |

Catalytic Approaches and Green Chemistry Considerations in the Synthesis of this compound

The construction of the this compound scaffold can be approached through several catalytic strategies that align with the principles of green chemistry. These methods aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

A plausible and efficient route to obtaining 1,3,4,5-tetrasubstituted pyrazoles involves a multicomponent reaction strategy. core.ac.ukmdpi.com For the target molecule, this could involve the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. Specifically, the synthesis could be envisioned through the reaction of a β-diketone bearing an ethyl group at the 2-position with 2,6-difluorophenylhydrazine. The use of catalysts is crucial for achieving high yields and selectivity in these transformations.

Catalytic Systems:

A variety of catalysts can be employed for pyrazole synthesis, ranging from traditional acid and base catalysts to more advanced metal-based and organocatalysts. nih.govbenthamdirect.comresearchgate.net

Lewis Acid Catalysis: Lewis acids such as zinc oxide nanoparticles (nano-ZnO) have been shown to be effective in catalyzing the synthesis of pyrazole derivatives. nih.gov These catalysts can activate the carbonyl groups of the starting materials, facilitating the cyclization reaction. The use of nanocatalysts is particularly advantageous due to their high surface area and potential for recyclability, which are key tenets of green chemistry.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of highly substituted pyrazoles. While not a direct cyclization method, palladium catalysts can be used to introduce the 2,6-difluorophenyl group onto a pre-formed pyrazole ring through reactions like the Suzuki or Buchwald-Hartwig coupling. This approach provides flexibility in the synthesis of various derivatives.

Enzyme Catalysis: Biocatalysis represents a green and highly selective approach to organic synthesis. Lipases, for instance, have been utilized in the synthesis of 1,3,5-trisubstituted pyrazoles in a one-pot, three-component reaction. acs.orgnih.gov This methodology offers mild reaction conditions and high regioselectivity.

Green Chemistry Considerations:

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. mdpi.comthieme-connect.com

Atom Economy: Multicomponent reactions are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation.

Solvent Selection: The use of environmentally friendly solvents is a cornerstone of green chemistry. Water, ethanol, and ionic liquids are being explored as alternatives to hazardous organic solvents in pyrazole synthesis. researchgate.net Microwave-assisted synthesis in aqueous media has been shown to accelerate reaction rates and improve yields for various pyrazole derivatives.

Energy Efficiency: Microwave irradiation has emerged as a valuable tool for energy-efficient synthesis. mdpi.com It allows for rapid heating of the reaction mixture, significantly reducing reaction times compared to conventional heating methods.

The following table summarizes various catalytic and green chemistry approaches applicable to the synthesis of substituted pyrazoles, which can be adapted for the synthesis of this compound.

| Catalyst Type | Green Chemistry Principle | Potential Application in Synthesis |

| Nano-ZnO | Recyclable catalyst, mild conditions | One-pot synthesis from a β-diketone and hydrazine |

| Palladium Complexes | High efficiency and selectivity | Introduction of the aryl group via cross-coupling |

| Lipase | Biocatalysis, mild conditions | Regioselective multicomponent synthesis |

| Microwave Irradiation | Energy efficiency, reduced reaction time | Acceleration of cyclization reactions |

| Water/Ethanol | Green solvent | Replacement for hazardous organic solvents |

Scale-Up Considerations for the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. pharmafeatures.com The industrial synthesis of related phenylpyrazole insecticides, such as Fipronil, provides valuable insights into the challenges and strategies for scaling up pyrazole synthesis. google.comherts.ac.ukpatsnap.compatsnap.comgoogle.com

Key Scale-Up Challenges and Strategies:

Process Safety: The exothermic nature of the cyclization reaction needs to be carefully managed to prevent thermal runaways. This can be achieved through controlled addition of reagents, efficient heat exchange in the reactor, and the use of flow chemistry. nih.gov Flow reactors offer superior heat and mass transfer compared to batch reactors, leading to better temperature control and improved safety.

Raw Material Sourcing and Cost: The availability and cost of starting materials, particularly the substituted hydrazine and diketone, are critical for the economic viability of the process. Developing a robust supply chain and optimizing the synthesis to use readily available and less expensive precursors are essential.

Reaction Optimization and Robustness: The reaction conditions, including catalyst loading, temperature, pressure, and reaction time, need to be optimized to maximize yield and minimize the formation of impurities. The process must be robust, meaning it can tolerate minor variations in reaction parameters without significant deviations in product quality.

Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging. The use of crystallization instead of chromatography for purification is highly desirable in an industrial setting to reduce solvent consumption and cost. The choice of an appropriate solvent for crystallization is crucial to obtain the desired polymorph with high purity.

Waste Management: The environmental impact of the manufacturing process must be minimized. This involves reducing solvent usage, recycling catalysts, and treating waste streams to remove hazardous materials. The principles of green chemistry should be applied throughout the process development to create a more sustainable manufacturing route.

Regulatory Compliance: The synthesis of an active pharmaceutical ingredient (API) or an agrochemical intermediate must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This requires thorough documentation of the entire process, validation of analytical methods, and stringent quality control of the final product. pharmafeatures.comrecipharm.com

The following table outlines key considerations and potential solutions for the scale-up of this compound synthesis.

| Scale-Up Consideration | Potential Challenges | Mitigation Strategies |

| Process Chemistry | Exothermic reactions, side product formation | Controlled reagent addition, flow chemistry, process optimization |

| Raw Materials | Cost and availability of starting materials | Route scouting for cheaper alternatives, robust supply chain |

| Product Isolation | Impurity profile, polymorphic form | Optimized crystallization, in-process controls |

| Safety | Handling of hazardous reagents, thermal runaway | Process hazard analysis, engineering controls |

| Environmental | Solvent waste, catalyst disposal | Green solvents, catalyst recycling, waste treatment |

| Regulatory | GMP compliance, documentation | Quality by Design (QbD), process validation |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole Analogs

Design Principles for Modulating Biological Activity through Structural Modifications of 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole

The design of analogs of this compound would likely be guided by established principles in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure presents three primary sites for modification: the pyrazole (B372694) nitrogen (N1), the C4-ethyl group, and the 2,6-difluorophenyl moiety at C5.

Key design principles would involve:

Exploring Key Pharmacophoric Interactions: The pyrazole ring itself can act as a hydrogen bond donor and acceptor. The 2,6-difluoro substituents on the phenyl ring can influence the conformation of the molecule and may engage in specific interactions, such as halogen bonding, with biological targets.

Fine-tuning Steric and Electronic Properties: Systematic modifications of the size, shape, and electronic nature of the substituents would be employed to probe the binding pocket of a target protein. For example, varying the size of the C4-alkyl group could determine the spatial constraints of the binding site.

Impact of Substitutions on the Pyrazole Nitrogen (N1) on Biological Interactions

Substitutions at the N1 position of the pyrazole ring are a common strategy to modulate the biological activity of pyrazole-containing compounds. The introduction of various alkyl or aryl groups can influence the compound's properties in several ways:

Target Engagement: The N1-substituent can occupy a specific pocket within a biological target, leading to enhanced binding affinity. The nature of the substituent (e.g., aromatic, aliphatic, polar, nonpolar) will dictate the types of interactions it can form.

Physicochemical Properties: N1-substitution eliminates the hydrogen-bonding donor capability of the pyrazole NH, which can affect solubility and membrane permeability. It also provides a handle for introducing functionalities that can improve pharmacokinetic properties.

Metabolic Stability: The N1-position can be a site of metabolic attack. Introducing a substituent that blocks this metabolism can increase the compound's half-life.

While specific data for this compound is not available, studies on other N-substituted pyrazoles have shown that even small changes at this position can lead to significant differences in biological activity.

Effects of Modifications at the C4-Ethyl Position on Molecular Recognition

The C4-position of the pyrazole ring is another critical site for modification. The ethyl group in the parent compound likely occupies a specific hydrophobic pocket in its biological target. Modifications at this position can provide valuable SAR information:

Steric Bulk: Varying the size of the alkyl group at C4 (e.g., from methyl to propyl or introducing branching) can help to map the dimensions of the binding pocket. A decrease in activity with larger groups might suggest steric hindrance.

Introduction of Functionality: Replacing the ethyl group with other functionalities, such as a cyclopropyl (B3062369) ring or a group containing a polar atom, could introduce new interactions with the target and alter the compound's properties.

Systematic Variation of the 2,6-Difluorophenyl Moiety and its Influence on Activity

The 2,6-difluorophenyl group at the C5 position is a key feature of the molecule. The fluorine atoms can significantly influence the compound's conformation and electronic properties.

Positional Isomers of Fluorination

The position of the fluorine atoms on the phenyl ring can have a profound impact on biological activity. While data for the 5-(phenyl)-4-ethyl-1H-pyrazole series is not available, general principles suggest that:

Conformational Restriction: The 2,6-difluoro substitution pattern forces the phenyl ring to be twisted out of the plane of the pyrazole ring due to steric hindrance. This fixed conformation might be optimal for binding to a specific target. Other fluorination patterns (e.g., 2,4-difluoro, 3,5-difluoro) would result in different preferred conformations and, consequently, different biological activities.

Electronic Effects: Fluorine is a highly electronegative atom, and its position on the ring influences the electronic distribution of the phenyl group. This can affect interactions with the target protein.

Introduction of Other Halogen or Alkyl Substituents

Replacing the fluorine atoms with other halogens (e.g., chlorine, bromine) or small alkyl groups (e.g., methyl) would systematically alter the steric and electronic properties of the phenyl ring.

Halogen Substitution: Chlorine and bromine are larger and less electronegative than fluorine. These changes could impact binding affinity and selectivity. The potential for halogen bonding would also be altered.

Alkyl Substitution: The introduction of methyl groups would increase lipophilicity and steric bulk, which could either be beneficial or detrimental to activity depending on the nature of the binding site.

Table 1: Hypothetical Structure-Activity Relationship Based on General Principles

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| N1-Substitution | ||

| Small alkyl (e.g., -CH₃) | Variable | May fill a small hydrophobic pocket. |

| Bulky alkyl (e.g., -t-Bu) | Likely decrease | Potential for steric clash in the binding site. |

| Aryl (e.g., -Ph) | Variable | Could introduce new π-π stacking interactions. |

| C4-Modification | ||

| -CH₃ | Variable | Smaller group may not optimally fill the hydrophobic pocket. |

| -n-Pr, -i-Pr | Variable | Probes larger hydrophobic space; branching may affect binding. |

| -Cyclopropyl | Potentially increase | Can provide a better fit in some hydrophobic pockets. |

| Phenyl Ring Substitution | ||

| 2,4-difluoro | Variable | Alters conformation and electronic properties. |

| 4-fluoro | Variable | Less steric hindrance, allowing for different conformations. |

| 2,6-dichloro | Variable | Increases size and alters electronic and halogen bonding potential. |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound analogs.

Conformational Analysis and Tautomeric Considerations of this compound Analogs

For N-unsubstituted pyrazoles, annular tautomerism is a key consideration. The proton on the nitrogen can reside on either N1 or N2. In the case of this compound, this would lead to two tautomeric forms: this compound and 3-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole. The equilibrium between these tautomers can be influenced by the solvent and the electronic nature of the substituents. The biological activity may be due to one specific tautomer, or both may be active.

The 2,6-difluoro substitution on the phenyl ring will force it to adopt a non-planar conformation relative to the pyrazole ring. The degree of this twist is a key conformational parameter that could be crucial for biological activity. Computational modeling and techniques like X-ray crystallography and NMR spectroscopy would be necessary to determine the preferred conformation and tautomeric state of these analogs.

Lack of Publicly Available Data for this compound Prevents In-Depth Analysis of Ligand and Lipophilic Efficiency in SAR Studies

Despite a comprehensive search for structure-activity relationship (SAR) and structure-property relationship (SPR) studies focusing on the chemical compound this compound, no specific research findings, data tables, or detailed analyses concerning its ligand efficiency (LE) and lipophilic efficiency (LipE) metrics are publicly available. While the principles of LE and LipE are well-established in the field of medicinal chemistry for optimizing drug candidates, their application to this particular compound and its analogs has not been documented in the accessible scientific literature.

Ligand efficiency and lipophilic efficiency are crucial metrics in modern drug discovery, guiding the optimization of lead compounds. LE relates the potency of a compound to its size (typically the number of non-hydrogen atoms), while LipE provides a measure of a compound's potency in relation to its lipophilicity. These parameters help medicinal chemists to develop compounds that are not only potent but also possess favorable pharmacokinetic and safety profiles.

The pyrazole scaffold, a core component of the compound , is a well-known privileged structure in medicinal chemistry, featured in numerous approved drugs. Extensive research has been conducted on various pyrazole derivatives, exploring their potential as inhibitors of a wide range of biological targets, including kinases and other enzymes. These studies often involve the systematic modification of substituents on the pyrazole ring and appended phenyl groups to establish SAR and improve pharmacological properties.

Without access to proprietary research from pharmaceutical or agrochemical companies, or specific academic studies that have investigated this compound, a detailed and data-driven article on the "Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization" for this compound and its analogs cannot be constructed. The generation of hypothetical data would be scientifically unsound. Therefore, a thorough and informative article as per the user's request cannot be provided at this time.

Identification and Validation of Biological Targets for 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole

Biochemical Profiling and Enzyme Inhibition Assays for Target Identification

Once proteomics studies provide a list of potential targets, biochemical assays are employed to confirm direct functional interaction, typically in the form of enzyme inhibition. This involves screening 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole against a panel of purified recombinant enzymes. Large-scale kinase inhibitor profiling, for example, is a common strategy where the compound is tested against hundreds of different kinases to assess its potency and selectivity.

The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A low IC50 value indicates high potency. This approach not only confirms the primary target but also reveals potential off-targets, which is crucial for understanding the compound's broader pharmacological profile.

Table 2: Illustrative Enzyme Inhibition Profile for this compound This table shows hypothetical results from screening the compound against a panel of protein kinases. A low IC50 value suggests potent inhibition of the specific enzyme.

| Enzyme Target | Gene Symbol | IC50 (nM) |

| Serine/threonine-protein kinase B-raf | BRAF | 15 |

| Epidermal growth factor receptor | EGFR | 45 |

| Mitogen-activated protein kinase 1 | MAPK1 | >10,000 |

| Cyclin-dependent kinase 2 | CDK2 | 8,500 |

| Vascular endothelial growth factor receptor 2 | KDR | >10,000 |

Cell-Based Target Engagement Assays (e.g., Cellular Thermal Shift Assay, CETSA)

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in validation. acs.org The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for directly measuring drug-target engagement in intact cells or tissues. cetsa.orgpelagobio.com The principle of CETSA is that the binding of a ligand, such as this compound, generally increases the thermal stability of its target protein. pelagobio.com

In a typical CETSA experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures. nih.gov As the temperature increases, proteins denature and precipitate out of solution. researchgate.net Stabilized proteins remain soluble at higher temperatures. researchgate.net The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement. nih.gov

Table 3: Example CETSA Data for a Putative Target This table illustrates the change in the apparent melting temperature (Tm) of a target protein in the presence of this compound, confirming target engagement in a cellular context.

| Target Protein | Condition | Apparent Melting Temp (Tm) in °C | Tm Shift (ΔTm) in °C |

| BRAF Kinase | Vehicle (Control) | 52.5 | - |

| BRAF Kinase | + 10 µM Compound | 58.2 | +5.7 |

| GAPDH (Control) | Vehicle (Control) | 61.0 | - |

| GAPDH (Control) | + 10 µM Compound | 61.1 | +0.1 |

Affinity Chromatography and Pull-Down Assays for Protein Interaction Mapping

Affinity chromatography is a classic and widely used biochemical technique for identifying protein targets. acs.orgdenistitovlab.org This method involves chemically modifying this compound to attach it to a solid support, such as agarose (B213101) beads, creating an "affinity matrix." denistitovlab.org This matrix is then incubated with a complex protein mixture, like a cell lysate.

Proteins that bind to the immobilized compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. researchgate.net To distinguish true interactors from proteins that bind non-specifically to the matrix, a control experiment is often performed where the cell lysate is pre-incubated with an excess of the free, unmodified compound. In this control, the true target proteins will be blocked and will not bind to the affinity matrix.

Table 4: Hypothetical Protein Hits from an Affinity Pull-Down Assay This table shows a list of proteins identified by mass spectrometry following a pull-down experiment with immobilized this compound. Proteins that are significantly enriched and competed away by the free compound are considered specific binders.

| Protein ID | Gene Symbol | Protein Name | Enrichment Factor (vs. Control Beads) | Competition by Free Compound |

| Q9Y243 | BRAF | Serine/threonine-protein kinase B-raf | 35.2 | Yes |

| P00533 | EGFR | Epidermal growth factor receptor | 28.9 | Yes |

| P27361 | ARAF | Serine/threonine-protein kinase A-raf | 15.1 | Yes |

| P08069 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.2 | No |

| P62826 | ACTG1 | Actin, gamma-cytoplasmic 1 | 1.1 | No |

Computational Target Prediction Algorithms Applied to this compound

In silico, or computational, methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets before embarking on extensive lab work. creative-biolabs.com These approaches are generally categorized as either ligand-based or structure-based. frontiersin.org

Ligand-based methods rely on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. nih.gov The structure of this compound would be compared against large databases of compounds with known protein targets to identify potential matches. biorxiv.org

Structure-based methods, such as molecular docking, require the 3D structure of a potential protein target. researchgate.net The compound is computationally "placed" into the binding site of the protein, and algorithms calculate a score based on the predicted binding affinity and conformational fit. This can be done at a large scale by screening the compound against a library of thousands of protein structures. wikipedia.org

Table 5: Sample In Silico Target Prediction Results This table provides a hypothetical output from various computational algorithms, predicting potential protein targets for this compound based on its chemical structure and docking simulations.

| Predicted Target | Prediction Method | Confidence Score | Rationale |

| BRAF Kinase | Chemical Similarity (SEA) | 0.88 | High Tanimoto similarity to known BRAF inhibitors |

| EGFR Kinase | Molecular Docking | -9.5 kcal/mol | Favorable binding energy in the ATP-binding pocket |

| Abl Kinase | Pharmacophore Model | 0.75 | Fits 3D pharmacophore for Type II kinase inhibitors |

| Carbonic Anhydrase II | Structure-Based (Docking) | -6.2 kcal/mol | Moderate binding score, potential off-target |

Genetic Validation Strategies in Pre-clinical Cellular Models

After a high-confidence target has been identified through biochemical and cellular assays, genetic techniques are essential for validating that the compound's cellular effects are indeed mediated through this target. nih.gov Technologies like CRISPR-Cas9 gene editing and RNA interference (RNAi) allow for the specific removal or reduction of the target protein in cells. nih.gov

The logic is straightforward: if this compound achieves its effect by inhibiting a specific protein, then cells lacking that protein should be resistant to the compound. criver.com For example, if the compound is shown to inhibit cell proliferation, its effect would be compared between normal (wild-type) cells and cells where the target gene has been knocked out using CRISPR. A significant reduction in the compound's potency in the knockout cells provides strong genetic evidence that the identified protein is the correct target. biocompare.com

Table 6: Example of Genetic Validation Using CRISPR-Cas9 This table shows hypothetical cell viability data comparing the effect of the compound on wild-type cells versus cells where the putative target (BRAF) has been knocked out. The large increase in the EC50 (effective concentration) in knockout cells validates BRAF as the target.

| Cell Line | Genotype | Compound EC50 (nM) | Fold-Shift in EC50 |

| A375 Melanoma | BRAF Wild-Type | 25 | 1.0 (Reference) |

| A375 Melanoma | BRAF Knockout (CRISPR) | >20,000 | >800 |

Mechanistic Elucidation of 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole S Biological Actions Pre Clinical in Vitro/ex Vivo

Investigation of Signaling Pathway Modulation by 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole

No studies were identified that investigated the modulation of specific signaling pathways by this compound.

Quantitative Analysis of Enzyme Kinetics and Inhibition Mechanisms

There is no available data concerning the quantitative analysis of enzyme kinetics or the mechanisms of enzyme inhibition related to this compound.

Characterization of Receptor Binding and Functional Activity (Agonism/Antagonism)

Information regarding the characterization of receptor binding affinities and the functional agonistic or antagonistic activities of this compound is not present in the reviewed literature.

Modulation of Gene Expression and Protein Levels in Cellular Systems

No research findings were located that describe the effects of this compound on gene expression or protein levels in any cellular systems.

Effects on Cellular Processes (e.g., proliferation, apoptosis, migration) in Disease Models

There are no published studies detailing the effects of this compound on cellular processes such as proliferation, apoptosis, or migration in preclinical disease models.

Assessment of Selectivity and Off-Target Interactions through Global Profiling

No data from global profiling assays to assess the selectivity and potential off-target interactions of this compound could be found in the public domain.

Pre Clinical Pharmacological Evaluation of 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole

In Vitro Efficacy Assessment in Relevant Disease-Mimicking Cellular Assays

The initial evaluation of a new chemical entity involves assessing its cytotoxic or inhibitory activity in cellular models that mimic a particular disease state. For pyrazole (B372694) derivatives, which are frequently investigated as kinase inhibitors, this typically involves a panel of human cancer cell lines. nih.govnih.gov The potency of the compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a specific biological or biochemical function, such as cell proliferation.

Various pyrazole-based compounds have demonstrated potent activity against a range of cancer cell lines. For instance, certain pyrazole derivatives have shown sub-micromolar IC50 values against colon, breast, and lung cancer cells, indicating significant anti-proliferative effects. nih.govnih.gov The selection of cell lines is guided by the intended therapeutic target. If the compound is designed as a kinase inhibitor, cell lines with known dependencies on specific kinases (e.g., Aurora, CDK2, EGFR) would be prioritized. nih.govrsc.org

Table 1: Representative In Vitro Anti-proliferative Activity of Analogous Pyrazole-Based Kinase Inhibitors The data in this table is illustrative and compiled from studies on various pyrazole derivatives, not specifically 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole.

| Cell Line | Cancer Type | Target Pathway/Kinase | Representative IC50 (µM) |

| HCT116 | Colon Carcinoma | Aurora Kinase A | 0.39 |

| MCF-7 | Breast Adenocarcinoma | Aurora Kinase A | 0.46 |

| A549 | Lung Carcinoma | CDK2/Cyclin A2 | 29.95 |

| HT-29 | Colon Carcinoma | COX-2 | 2.12 |

| PC-3 | Prostate Cancer | General Proliferation | 2.82 |

Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Systems

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging with its intended target and eliciting the desired biological response in pre-clinical models. nih.gov For kinase inhibitors, a common PD biomarker is the phosphorylation status of the target kinase or its direct downstream substrates. nih.gov

Validation of these biomarkers typically involves treating cancer cell lines or animal xenograft models with the compound and measuring the change in the biomarker's level or activity. Techniques such as Western blotting are frequently used to detect changes in protein phosphorylation. For example, the evaluation of a pyrazole-based Akt inhibitor demonstrated a reduction in the phosphorylation of its substrate, GSK3β, in PC-3 cells, confirming target engagement. nih.gov Similarly, for an inhibitor targeting the cell cycle, biomarkers could include the accumulation of cells in a specific phase (e.g., G1/S or G2/M phase) and changes in the levels of cell cycle-related proteins. nih.gov

Table 2: Potential Pharmacodynamic Biomarkers for a Pyrazole-Based Kinase Inhibitor This table presents potential biomarkers and validation methods relevant for a compound of this class.

| Biomarker | Biological Process | Pre-clinical System | Validation Assay |

| Phospho-Target Kinase (p-Kinase) | Target Engagement | Cancer Cell Lines, Xenograft Tumors | Western Blot, ELISA |

| Phospho-Downstream Substrate | Pathway Modulation | Cancer Cell Lines, Xenograft Tumors | Western Blot, Immunohistochemistry (IHC) |

| Cell Cycle Arrest (e.g., G1/S phase) | Anti-proliferative Effect | Cancer Cell Lines | Flow Cytometry |

| Apoptosis Markers (e.g., Cleaved Caspase-3) | Induction of Cell Death | Cancer Cell Lines, Xenograft Tumors | Western Blot, IHC, TUNEL Assay |

ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Pre-clinical Models (excluding human data)

A compound's ADME profile is a critical determinant of its potential as a drug candidate. Poor pharmacokinetic properties are a major cause of failure in drug development. researchgate.net Therefore, in vitro ADME assays are conducted early to identify potential liabilities.

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes. This is often assessed using liver microsomes or hepatocytes from pre-clinical species like mice and rats. springernature.com The rate of disappearance of the parent compound over time is measured to calculate parameters such as the metabolic half-life (t1/2) and intrinsic clearance (Clint). nih.govresearchgate.net Compounds with very short half-lives may be cleared too rapidly in vivo to achieve therapeutic concentrations.

Table 3: Representative Metabolic Stability in Mouse Liver Microsomes Data is illustrative, based on typical assays for small molecule inhibitors. nih.govprotocols.io

| Compound | Concentration (µM) | t1/2 (min) | Clint (µL/min/mg protein) |

| Representative Pyrazole Analog | 1.0 | > 60 | < 10 |

| Warfarin (Low Clearance Control) | 1.0 | 75 | 9.2 |

| Verapamil (High Clearance Control) | 1.0 | 8 | 86.6 |

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for Phase I metabolism of many drugs. sigmaaldrich.com It is important to determine if a new compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both agents. The pyrazole scaffold has been identified in compounds that can inhibit CYP enzymes. sigmaaldrich.comnih.gov The inhibitory potential is assessed by determining the IC50 value of the compound against the activity of each major CYP isoform.

Table 4: Representative Cytochrome P450 Inhibition Profile Values are hypothetical IC50s (µM) illustrating a possible profile for a pyrazole derivative.

| CYP Isoform | Representative IC50 (µM) | Interpretation |

| CYP1A2 | > 25 | Low Risk of Inhibition |

| CYP2C9 | 15 | Moderate Risk of Inhibition |

| CYP2C19 | > 25 | Low Risk of Inhibition |

| CYP2D6 | > 25 | Low Risk of Inhibition |

| CYP3A4 | 8 | Moderate Risk of Inhibition |

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Many kinase inhibitors are highly bound to plasma proteins, often with binding percentages exceeding 90%. researchgate.net This property is measured across different species to aid in the interpretation of pharmacokinetic and pharmacodynamic data. A very high fraction unbound was reported for a pyrazole-based kinase inhibitor at 0.08, which corresponds to 92% protein binding. nih.gov

Table 5: Representative Plasma Protein Binding in Pre-clinical Species Values are illustrative based on typical findings for small molecule kinase inhibitors. nih.govresearchgate.net

| Species | Percent Bound (%) |

| Mouse | 94.5 |

| Rat | 92.1 |

| Dog | 96.3 |

To be effective after oral administration, a drug must be able to permeate the intestinal wall. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. eurekaselect.com The rate of a compound's transport across this cell layer is measured to determine its apparent permeability coefficient (Papp). Assays are conducted in two directions: from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). The ratio of these values (Efflux Ratio = Papp B→A / Papp A→B) can indicate whether the compound is a substrate of efflux transporters like P-glycoprotein, which actively pump drugs out of cells.

Table 6: Representative Caco-2 Permeability Assessment Data is hypothetical, representing a compound with good absorption potential.

| Parameter | Value | Classification |

| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 25.8 | Efflux Observed |

| Efflux Ratio | 1.7 | Low Efflux |

Proof-of-Concept Efficacy Studies in Established Pre-clinical Animal Models of Disease

Model Selection and Rationale

There is no specific information in the available literature regarding the selection of preclinical animal models to evaluate the efficacy of this compound for any particular disease. The rationale for selecting an animal model depends on the therapeutic target and the disease pathophysiology being investigated, which is currently unknown for this compound.

Experimental Design and Outcome Measures

Details regarding the experimental design and specific outcome measures for preclinical studies of this compound are not documented in the accessible scientific literature. Such designs would typically include parameters relevant to the disease model being used, which has not been identified.

Comparison with Standard Therapies or Reference Compounds

No studies have been found that compare the in vivo efficacy of this compound with current standard-of-care therapies or other reference compounds in any preclinical model of disease.

Computational Chemistry and Molecular Modeling for 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole Research

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis

Conformational analysis is critical to understanding a molecule's biological activity, as its three-dimensional shape dictates how it interacts with biological targets. For a molecule like 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole, the rotational freedom around the single bonds—particularly the bond connecting the pyrazole (B372694) and difluorophenyl rings—results in multiple possible low-energy conformations.

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of the molecule with high accuracy. researchgate.net These calculations can determine the relative energies of different conformers, identify the most stable (lowest energy) conformation, and map the potential energy surface associated with bond rotations.

Molecular Mechanics (MM) calculations, which use simpler, classical physics-based force fields, are less computationally expensive and can be used to explore a wider range of conformations. Often, a hybrid QM/MM approach is employed, where the core scaffold is treated with high-accuracy QM while the surrounding environment or less critical regions are handled by MM.

Illustrative Data for Conformational Analysis: A typical output from such an analysis would compare the relative energies of different rotational isomers (dihedral angles) to identify the most stable shapes.

| Dihedral Angle (Phenyl-Pyrazole) | Relative Energy (kcal/mol) | Population (%) |

| 0° | 5.2 | 1.0 |

| 45° | 0.0 | 75.0 |

| 90° | 2.1 | 24.0 |

| This table is a hypothetical representation of data that could be generated from QM calculations to illustrate the concept. |

Molecular Docking and Scoring Approaches for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scienceopen.com For this compound, docking studies would be used to predict its binding mode within the active site of a specific protein target, such as a kinase or a carbonic anhydrase, which are common targets for pyrazole-based inhibitors. nih.govekb.eg

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "score" for each pose, which estimates the binding affinity. This score is based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 2,6-difluoro substitution on the phenyl ring is particularly significant, as fluorine atoms can form unique interactions (like hydrogen bonds and halogen bonds) that influence binding affinity and selectivity. ekb.eg

Example of Docking Results: A study on similar 1,5-diarylpyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase showed that specific substitutions could enhance binding. ekb.eg A docking simulation for this compound might yield the following hypothetical interactions.

| Interaction Type | Receptor Residue | Ligand Moiety Involved |

| Hydrogen Bond | Thr-790 (backbone) | Pyrazole N-H |

| Pi-Pi Stacking | Phe-856 | Difluorophenyl ring |

| Hydrophobic | Leu-718, Val-726 | Ethyl group |

| This table illustrates the kind of specific interactions a docking study would aim to identify. |

Advanced Molecular Dynamics (MD) Simulations for Dynamic Binding Event Characterization

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For the this compound-protein complex predicted by docking, an MD simulation would be run for nanoseconds or even microseconds. This allows researchers to:

Assess Binding Stability: Confirm if the docked pose is stable over time or if the ligand dissociates.

Observe Conformational Changes: Reveal how the protein and ligand adapt to each other upon binding.

Analyze Water's Role: Identify key water molecules that may mediate interactions between the ligand and the receptor.

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for analogs of this compound, researchers would synthesize a library of related compounds and measure their activity against a target.

Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound. The QSAR model identifies which descriptors are most important for activity. For example, a model might reveal that increasing the electron-withdrawing nature of the C5-phenyl ring enhances potency.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go further by creating 3D maps that show where steric bulk, positive or negative charges, and hydrophobic groups are likely to increase or decrease activity. This provides a visual guide for designing more potent molecules.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.

Based on the structure of this compound or its binding mode from docking, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of millions of compounds to identify other, structurally different molecules that also fit the pharmacophore and are therefore likely to be active. This is a powerful and efficient method for discovering novel chemical scaffolds.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between two similar ligands. It is based on creating a thermodynamic cycle where one ligand is "mutated" into another, both in solution and when bound to the protein.

FEP is computationally intensive but provides highly accurate predictions of how small chemical modifications will affect binding affinity. For example, FEP could be used to precisely predict the change in binding energy if the ethyl group at the 4-position of the pyrazole were changed to a propyl group, or if one of the fluorine atoms on the phenyl ring were moved to a different position. These calculations can guide lead optimization by prioritizing the most promising modifications for synthesis.

Future Research Directions and Translational Perspectives for 5 2,6 Difluorophenyl 4 Ethyl 1h Pyrazole

Design and Synthesis of Next-Generation Pyrazole (B372694) Analogs with Enhanced Specificity

The structural versatility of the pyrazole core allows for extensive modification to enhance therapeutic specificity and potency. chemrevlett.com Future research should focus on the rational design and synthesis of analogs of 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. researchgate.net

Key synthetic strategies could involve:

Modification of the Phenyl Ring: Introducing different substituents on the 2,6-difluorophenyl moiety to modulate electronic properties and steric interactions with biological targets.

Variation of the 4-Position Substituent: Replacing the ethyl group with other alkyl or functional groups to explore the impact on binding affinity and selectivity.

Functionalization of the Pyrazole Core: Introducing substituents at the N1 position of the pyrazole ring to alter physicochemical properties such as solubility and metabolic stability.

Modern synthetic methodologies, including multicomponent reactions and flow chemistry, could be employed to efficiently generate a diverse library of analogs for biological screening. mdpi.commdpi.com

| Analog Design Strategy | Potential Enhancement | Synthetic Approach |

| Introduction of electron-withdrawing groups on the phenyl ring | Increased potency and target specificity | Nucleophilic aromatic substitution |

| Replacement of the ethyl group with a cyclopropyl (B3062369) moiety | Improved metabolic stability | Cyclopropanation of an alkene precursor |

| N-alkylation of the pyrazole ring | Enhanced cell permeability | Reaction with alkyl halides |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of pyrazole derivatives is known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. pharmajournal.netnih.gov Future research should aim to identify the mechanism of action of this compound to uncover novel therapeutic opportunities.

Initial investigations could focus on its potential as an inhibitor of key signaling pathways implicated in various diseases. For instance, many pyrazole derivatives are known to target kinases, cyclooxygenase (COX) enzymes, and other critical cellular proteins. nih.govresearchgate.net High-throughput screening against a panel of known drug targets could provide initial leads. Subsequent mechanistic studies, including enzymatic assays and cell-based functional assays, will be necessary to validate these findings. bohrium.com

Development of Advanced Delivery Systems for Pre-clinical Applications

The successful translation of a promising compound from the laboratory to the clinic often depends on the development of an effective drug delivery system. For this compound, future research should explore advanced delivery strategies to enhance its bioavailability, stability, and targeted delivery. mdpi.com

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, have shown promise for improving the therapeutic index of various drugs. mdpi.comrsc.org Encapsulating the pyrazole compound within these nanocarriers could protect it from premature degradation, improve its solubility, and facilitate its accumulation at the site of action. rsc.org The development of such formulations will be a critical step in advancing this compound through preclinical studies.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, future studies should leverage multi-omics approaches. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a systems-level view of how the compound perturbs cellular networks. nih.gov

This approach can help in:

Identifying novel drug targets and biomarkers of response.

Elucidating mechanisms of action and potential off-target effects.

Predicting potential toxicities early in the drug development process.

Computational tools and bioinformatics will be essential for analyzing and interpreting the large datasets generated from these studies. nih.govyoutube.com

Overcoming Synthetic Challenges for Complex Pyrazole Architectures

The synthesis of complex pyrazole derivatives can present significant challenges. mdpi.com As research progresses towards more intricate analogs of this compound, innovative synthetic strategies will be required. The development of regioselective and stereoselective synthetic methods will be particularly important for creating compounds with well-defined three-dimensional structures.

Recent advances in catalysis, such as the use of transition metal catalysts and organocatalysts, offer powerful tools for the construction of complex heterocyclic systems. researchgate.net The application of these modern synthetic methods will be crucial for accessing novel chemical space and overcoming the synthetic hurdles associated with complex pyrazole architectures.

Opportunities for Collaborative Research in the Development of Pyrazole-Based Chemical Probes

The development of potent and selective chemical probes is essential for dissecting biological pathways and validating new drug targets. mskcc.org this compound and its future analogs could serve as valuable starting points for the creation of such probes. Collaborative efforts between academic researchers and industry partners will be vital for advancing these discoveries.

Such collaborations can facilitate access to specialized resources, including high-throughput screening facilities, expertise in medicinal chemistry, and platforms for preclinical development. These partnerships can accelerate the translation of basic research findings into tangible therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For this compound:

- Key reagents : 2,6-difluorophenyl boronic acid (for Suzuki coupling) or substituted chalcones for cyclization.

- Solvent systems : Ethanol, chloroform, or mixed solvents (e.g., ethanol-chloroform 1:1 for recrystallization) to enhance purity .

- Catalysts : Pd(PPh₃)₄ for cross-coupling or acid catalysts (e.g., HCl) for cyclocondensation .

- Yield optimization : Temperature control (reflux at 70–80°C) and stoichiometric ratios (1:1 hydrazine:ketone) are critical .

Q. How can structural characterization of this compound be performed to confirm its identity?

- X-ray crystallography : Resolve dihedral angles between the pyrazole core and substituents (e.g., 72.06° between pyrazole and phenyl rings in analogous structures) .

- Spectroscopy :

- Mass spectrometry : Confirm molecular weight (e.g., exact mass for C₁₁H₁₀F₂N₂: 232.08 g/mol) .

Advanced Research Questions

Q. How do fluorine substituents at the 2,6-positions influence electronic properties and biological activity?

- Electronic effects : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility and binding to hydrophobic enzyme pockets. DFT studies show fluorine substitution lowers HOMO-LUMO gaps, increasing reactivity .

- Biological implications : Fluorine improves metabolic stability and bioavailability. Comparative studies with chloro- or methoxy-substituted analogs reveal higher antimicrobial potency in difluorophenyl derivatives .

Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in crystal packing and stability?

- Hydrogen bonds : N–H⋯O and C–H⋯F interactions stabilize crystal lattices, as observed in analogous pyrazole structures (e.g., N2–H1N2⋯O2, 2.89 Å) .

- Packing motifs : Dihedral angles between aromatic rings (e.g., 87.88° between phenyl groups) influence supramolecular arrangements, affecting material properties like melting points .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

- Comparative SAR studies : Test analogs with varying substituents (e.g., 2,4-difluoro vs. 2,6-difluoro) to isolate substituent-specific effects .

- Dose-response assays : Evaluate EC₅₀ values across cell lines to account for tissue-specific activity .

- Mechanistic studies : Use molecular docking to identify binding interactions (e.g., with kinase or receptor targets) .

Q. What computational methods are recommended for predicting reactivity and drug-likeness?

- DFT calculations : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites .

- ADMET profiling : Use software like SwissADME to assess permeability, CYP450 interactions, and toxicity .

- Molecular dynamics : Simulate ligand-receptor binding stability over time (e.g., with GROMACS) .

Methodological Recommendations

- Synthetic validation : Reproduce yields using controlled anhydrous conditions .

- Data cross-verification : Compare XRD data with computational models (e.g., Mercury CSD) to validate crystallographic parameters .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via MIC/MBC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.